molecular formula C24H20ClFN2O4 B2832603 7-chloro-4-(2,3-dimethoxybenzoyl)-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 533879-53-7

7-chloro-4-(2,3-dimethoxybenzoyl)-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No. B2832603
CAS RN: 533879-53-7
M. Wt: 454.88
InChI Key: JDSJJAZWMZVSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-4-(2,3-dimethoxybenzoyl)-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C24H20ClFN2O4 and its molecular weight is 454.88. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-4-(2,3-dimethoxybenzoyl)-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-4-(2,3-dimethoxybenzoyl)-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Radiochemical Applications

Benzodiazepine derivatives like Fludiazepam have been synthesized and labeled with carbon-14 for metabolic studies, indicating their utility in understanding drug metabolism and distribution within biological systems (Nakatsuka et al., 1977). Similarly, compounds designed for positron emission tomography (PET) imaging to study peripheral benzodiazepine receptors demonstrate the role of benzodiazepines in neurodegenerative disorder research (Fookes et al., 2008).

Chemical Synthesis and Structural Analysis

The chemical synthesis of benzodiazepine derivatives provides insights into novel synthetic routes and the potential for creating diverse libraries of compounds for pharmacological screening. Studies detailing the synthesis of various benzodiazepine scaffolds reveal the versatility of these compounds in drug discovery (Schwarz et al., 1998). Moreover, the analysis of weak interactions involving fluorine in benzodiazepinone drug intermediates highlights the importance of fluorine in modifying drug properties and interactions (Prasanna & Row, 2000).

Novel Applications and Potential Therapeutic Targets

The exploration of benzodiazepine analogs for antitumor properties demonstrates the potential of these compounds beyond their traditional use in anxiety and insomnia. Research into fluorinated 2-(4-aminophenyl)benzothiazoles, for example, has identified potent cytotoxic activities against various cancer cell lines, suggesting a new avenue for the development of cancer therapeutics (Hutchinson et al., 2001).

properties

IUPAC Name

7-chloro-4-(2,3-dimethoxybenzoyl)-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN2O4/c1-31-20-5-3-4-17(23(20)32-2)24(30)28-13-21(29)27-19-11-8-15(25)12-18(19)22(28)14-6-9-16(26)10-7-14/h3-12,22H,13H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSJJAZWMZVSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-4-(2,3-dimethoxybenzoyl)-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.